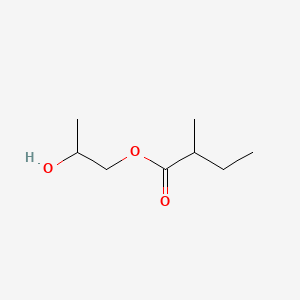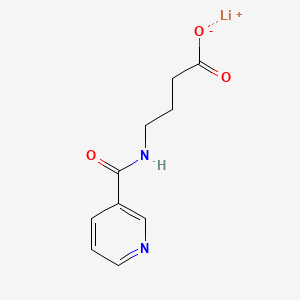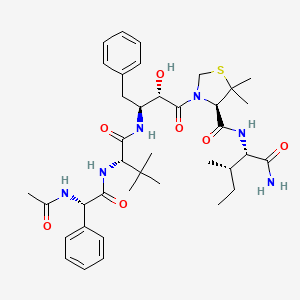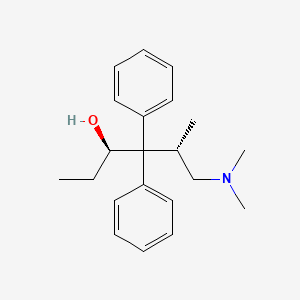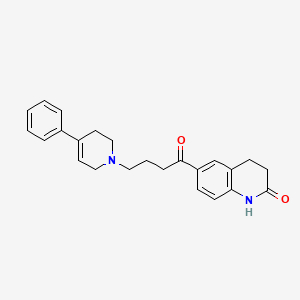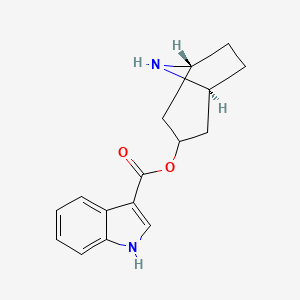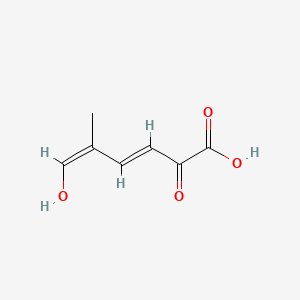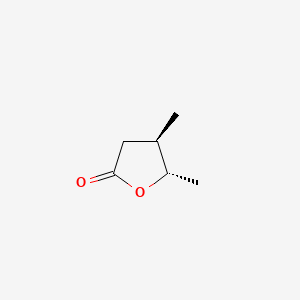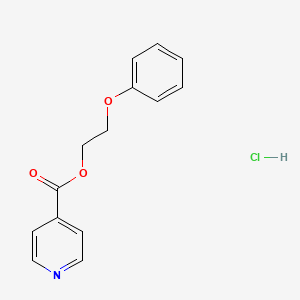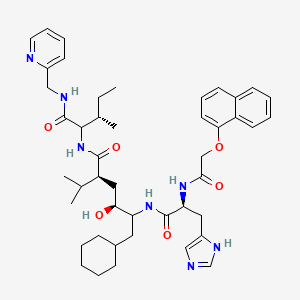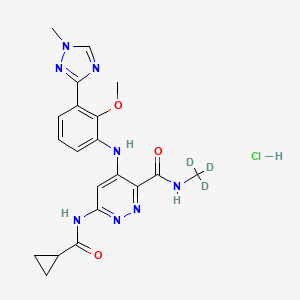
Deucravacitinib hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Deucravacitinib hydrochloride is a novel oral selective tyrosine kinase 2 (TYK2) inhibitor. It is primarily used for the treatment of moderate-to-severe plaque psoriasis. Unlike other Janus kinase inhibitors, this compound binds to the regulatory domain of TYK2 with high selectivity, which may lead to an improved safety profile . It was first approved by the FDA in September 2022 and has since been approved in other regions, including Canada and the European Union .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of deucravacitinib hydrochloride involves multiple synthetic steps. One of the key steps includes the formation of a crystal form of the compound. The synthetic route typically involves the use of various reagents and catalysts under controlled conditions to achieve the desired purity and yield .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a commercial scale. This process requires optimization of reaction conditions, purification methods, and quality control measures to ensure consistency and compliance with regulatory standards .
Análisis De Reacciones Químicas
Types of Reactions
Deucravacitinib hydrochloride undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Aplicaciones Científicas De Investigación
Deucravacitinib hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study TYK2 inhibition and its effects on various biochemical pathways.
Biology: Investigated for its role in modulating immune responses and its potential therapeutic applications in autoimmune diseases.
Medicine: Primarily used for the treatment of moderate-to-severe plaque psoriasis. .
Industry: Utilized in the development of new therapeutic agents targeting TYK2 and related pathways
Mecanismo De Acción
Deucravacitinib hydrochloride exerts its effects by selectively inhibiting TYK2. TYK2 is involved in the intracellular signaling initiated by cytokines such as interleukin-12 (IL-12), interleukin-23 (IL-23), and type I interferons. By binding to the regulatory domain of TYK2, this compound disrupts these signaling pathways, leading to a reduction in inflammatory responses .
Comparación Con Compuestos Similares
Similar Compounds
Tofacitinib: A Janus kinase inhibitor that targets JAK1 and JAK3.
Baricitinib: Another Janus kinase inhibitor that targets JAK1 and JAK2.
Upadacitinib: A selective JAK1 inhibitor.
Uniqueness
Deucravacitinib hydrochloride is unique in its high selectivity for TYK2 compared to other Janus kinase inhibitors. This selectivity may result in a better safety profile and fewer adverse effects, making it a promising therapeutic agent for immune-mediated diseases .
Propiedades
Número CAS |
1609392-28-0 |
|---|---|
Fórmula molecular |
C20H23ClN8O3 |
Peso molecular |
461.9 g/mol |
Nombre IUPAC |
6-(cyclopropanecarbonylamino)-4-[2-methoxy-3-(1-methyl-1,2,4-triazol-3-yl)anilino]-N-(trideuteriomethyl)pyridazine-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C20H22N8O3.ClH/c1-21-20(30)16-14(9-15(25-26-16)24-19(29)11-7-8-11)23-13-6-4-5-12(17(13)31-3)18-22-10-28(2)27-18;/h4-6,9-11H,7-8H2,1-3H3,(H,21,30)(H2,23,24,25,29);1H/i1D3; |
Clave InChI |
LILQGPVDQZORJG-NIIDSAIPSA-N |
SMILES isomérico |
[2H]C([2H])([2H])NC(=O)C1=NN=C(C=C1NC2=CC=CC(=C2OC)C3=NN(C=N3)C)NC(=O)C4CC4.Cl |
SMILES canónico |
CNC(=O)C1=NN=C(C=C1NC2=CC=CC(=C2OC)C3=NN(C=N3)C)NC(=O)C4CC4.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


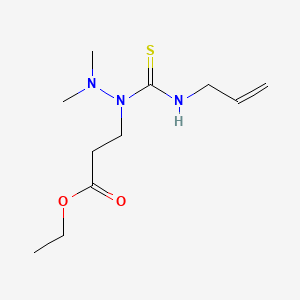
![Propanamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-methyl-4-nitrophenyl)azo]phenyl]-](/img/structure/B12776425.png)
